BenchChemオンラインストアへようこそ!

Ibrutinib metabolite M34

CYP3A4 phenotyping ibrutinib metabolism hepatocyte assay

Ibrutinib metabolite M34 (also designated PCI-45752, UNII-R89W1G0ITW, JNJ-55499743) is a primary oxidative metabolite of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, generated via cytochrome P450 (CYP) 3A4/5-mediated piperidine ring opening. With the molecular formula C₂₅H₂₆N₆O₃ and a molecular weight of 458.5 g/mol, M34 is a major circulating entity in human plasma following oral ibrutinib administration and is classified as an active—though pharmacologically attenuated—metabolite.

Molecular Formula C25H26N6O3
Molecular Weight 458.5 g/mol
CAS No. 1838132-94-7
Cat. No. B8819696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbrutinib metabolite M34
CAS1838132-94-7
Molecular FormulaC25H26N6O3
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC=CC(=O)NCC(CCCO)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N
InChIInChI=1S/C25H26N6O3/c1-2-21(33)27-15-18(7-6-14-32)31-25-22(24(26)28-16-29-25)23(30-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,32H,1,6-7,14-15H2,(H,27,33)(H2,26,28,29)/t18-/m1/s1
InChIKeyIFSZBDPQFKDONK-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibrutinib Metabolite M34 (CAS 1838132-94-7) Procurement Guide for Pharmacokinetic and Bioanalytical Research


Ibrutinib metabolite M34 (also designated PCI-45752, UNII-R89W1G0ITW, JNJ-55499743) is a primary oxidative metabolite of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, generated via cytochrome P450 (CYP) 3A4/5-mediated piperidine ring opening [1]. With the molecular formula C₂₅H₂₆N₆O₃ and a molecular weight of 458.5 g/mol, M34 is a major circulating entity in human plasma following oral ibrutinib administration and is classified as an active—though pharmacologically attenuated—metabolite [2][3]. Its procurement as a highly characterized reference standard is critical for bioanalytical method development, metabolite profiling, and CYP3A phenotyping studies, where substitution by more readily available analogs such as PCI-45227 (M37) or the parent drug will introduce analytical and interpretive inaccuracy.

Why Ibrutinib Metabolite M34 Cannot Be Replaced by M37, M25, or Parent Ibrutinib in Quantitative Bioanalysis


Ibrutinib metabolite M34 is formed via a distinct metabolic route—oxidative piperidine ring opening—that differentiates it from M37/PCI-45227 (derived from acryloyl epoxidation and hydrolysis) and M25 (formed through a separate dehydrogenation–hydroxylation–reduction sequence of the piperidine moiety) [1][2]. Critically, M34 formation does not correlate with CYP3A4 protein concentration in primary human hepatocytes, whereas M37 and M25 formation shows strong positive correlation with CYP3A4 abundance, indicating that M34 biosynthesis is governed by factors beyond CYP3A4 expression levels alone [3]. Furthermore, in vivo human disposition data confirm that M34, M37, M25, and ibrutinib are co-circulating entities with distinct pharmacokinetic profiles, meaning that analytical substitution—such as using M37 as a surrogate calibrator for M34—will systematically bias quantitative results in any LC-MS/MS method intended for comprehensive ibrutinib metabolite monitoring [4].

Quantitative Differential Evidence: Ibrutinib Metabolite M34 vs. M37, M25, and Parent Ibrutinib


Differential CYP3A4 Protein Correlation: M34 vs. M37 and M25 in Primary Human Hepatocytes

In a direct head-to-head comparison using single-donor primary human hepatocytes (n = 15), formation of M37 and M25 was strongly positively correlated with CYP3A4 protein concentration measured by quantitative targeted absolute proteomics, whereas M34 formation showed no correlation with CYP3A4 protein abundance [1]. This differential was also observed with the plasma 4β-hydroxycholesterol/cholesterol biomarker: M37 formation correlated with the 4β-HC/cholesterol ratio (Spearman r = 0.62) and M25 correlated (r = 0.67) when the infant donor was excluded, but M34 formation did not correlate with this ratio in the same 14 non-infant donors [2].

CYP3A4 phenotyping ibrutinib metabolism hepatocyte assay proteomics correlation

Comparative BTK Inhibitory Activity: M34 Classified as Active but Attenuated Relative to M37 and Ibrutinib

DrugBank classifies PCI-45752 (M34) as an 'active' metabolite, indicating retention of some pharmacological activity despite the loss of the intact piperidine ring structure that is critical for optimal BTK binding [1]. In contrast, the dihydrodiol metabolite PCI-45227 (M37) has been quantitatively characterized: its inhibitory activity against BTK is approximately 15-fold lower than that of the parent ibrutinib, which has a BTK IC₅₀ of 0.5 nM in cell-free assays [2]. Though a numerically precise IC₅₀ for M34 is not publicly reported, its structural distinction—piperidine ring-opened but retaining an intact acryloyl warhead—places it in an intermediate activity category distinct from both the fully active parent (IC₅₀ ~0.5 nM) and the substantially attenuated dihydrodiol M37 (estimated IC₅₀ ~7.5 nM based on 15-fold reduction) [2].

BTK inhibition metabolite activity ibrutinib pharmacology kinase assay

Comparative In Vivo Circulating Exposure: M34 Is a Major Plasma Component Alongside M37 and Ibrutinib

In a phase I human ADME study administering a single oral 140 mg dose of ¹⁴C-radiolabeled ibrutinib to healthy men, M34 was identified as one of the main circulating entities in both blood and plasma, alongside M21, M25, M37 (PCI-45227), and intact ibrutinib [1]. Covalent binding accounted for 38% of total radioactivity AUC₀₋₂₄ ₕ and 51% of AUC₀₋₇₂ ₕ, indicating extensive irreversible protein binding that differentially affects each metabolite's free fraction [1]. M34 is formed via piperidine ring opening, a pathway distinct from M37 formation (acryloyl epoxidation/hydrolysis), and both metabolites circulate simultaneously, meaning that the M34-to-M37 ratio provides a pathway-specific index of CYP3A-mediated ibrutinib metabolism that cannot be derived from either metabolite alone [2].

human ADME circulating metabolites ibrutinib pharmacokinetics plasma exposure

Differential Metabolite Formation by Donor Sex: M34 Shows 1.8-Fold Higher Formation in Female Hepatocytes

In primary human hepatocytes from 15 individual donors, ibrutinib metabolite formation was consistently higher in female donor hepatocytes compared to male donors, with M34 formation showing a 1.8-fold difference [1]. For comparison, M37 showed a 1.6-fold difference and M25 a 2.1-fold difference, though these sex-related differences did not reach statistical significance in this sample set [1]. CYP3A activity (measured by midazolam 1′-hydroxylation) was 3.1-fold higher in female hepatocytes [1].

sex-related metabolism ibrutinib metabolite formation hepatocyte assay donor variability

Purity Specification and Analytical Traceability: M34 Reference Standard vs. Off-Label Use of M37

Commercially available Ibrutinib metabolite M34 reference standards are supplied with a minimum purity of 98.00% (by HPLC) and are accompanied by a comprehensive Certificate of Analysis, including MSDS documentation . This level of characterization is essential for use as a calibrator in validated LC-MS/MS methods for ibrutinib metabolite quantification [1]. In contrast, substituting M37 (PCI-45227) as a surrogate calibrator for M34—while both share the molecular formula C₂₅H₂₆N₆O₃—introduces systematic error because the two metabolites exhibit different chromatographic retention, ionization efficiency, and fragmentation patterns due to distinct structural features (piperidine-opened linear chain in M34 vs. dihydrodiol-modified acryloyl in M37) [2].

reference standard purity specification LC-MS/MS analytical method validation

Inter-Donor Variability: M34 Displays the Highest Formation in a Distinct CYP3A Activity Context Compared to M37

In substrate depletion experiments using single-donor human liver microsomes (n = 3 donors with 20-fold variation in CYP3A activity, Clint range: 16–322 μL/mg protein/min), M37 formation was similar across the two high-CYP3A donors but much lower in the low-CYP3A donor [1]. In contrast, M34 formation was highest in donor 710,410—the donor with the highest CYP3A activity (Clint = 322 μL/mg protein/min)—and this donor did not produce the highest M37 levels, demonstrating a qualitative donor-specific divergence between M34 and M37 formation [1].

inter-donor variability CYP3A activity ibrutinib substrate depletion metabolite formation rate

High-Impact Application Scenarios for Ibrutinib Metabolite M34 (CAS 1838132-94-7) in Drug Metabolism and Bioanalytical Research


CYP3A4 vs. CYP3A5 Phenotyping Studies in Human Hepatocytes

M34 is the only major ibrutinib metabolite whose formation is independent of CYP3A4 protein concentration, making it uniquely suited as a differential probe for distinguishing CYP3A4-mediated from CYP3A5-mediated ibrutinib metabolism [1]. Researchers designing CYP3A phenotyping panels should include M34 alongside M37 and M25 to achieve pathway-specific resolution, as the M34/M37 formation ratio provides a composite index of CYP3A isoform contributions that cannot be derived from either metabolite alone.

Regulatory Bioanalytical Method Validation for Ibrutinib Metabolite Quantification in Clinical PK Studies

ICH M10-compliant LC-MS/MS methods for simultaneous quantification of ibrutinib and its metabolites require an authenticated M34 reference standard (minimum purity 98.00%) as a discrete calibrator, because M34 and M37 are structural isomers with distinct chromatographic retention and mass spectrometric fragmentation [2]. Pharmaceutical R&D laboratories and contract research organizations performing GLP bioanalysis must procure M34 separately; substituting M37 as a surrogate calibrator for M34 violates method validation principles of analyte identity confirmation.

Inter-Individual Variability and DDI Risk Stratification for Ibrutinib Therapy

The 20-fold inter-donor variation in ibrutinib intrinsic clearance (Clint 16–322 μL/mg protein/min) and the donor-specific discordance between M34 and M37 formation underscore the need to measure M34 as a distinct metabolic endpoint in population PK/PD studies examining CYP3A-mediated drug-drug interaction (DDI) risk [3]. Incorporating M34-specific quantification allows stratification of patients or donor panels by metabolic phenotype with greater granularity than is achievable using total radioactivity or parent drug monitoring alone.

Pharmaceutical Impurity Profiling and Reference Standard Cataloging for ANDA/DMF Submissions

M34 is cataloged as Ibrutinib Impurity 34 and is used as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control during pharmaceutical formulation development . For ANDA and DMF filings, a discrete, high-purity M34 reference standard is essential for establishing impurity acceptance criteria, demonstrating analytical method specificity, and ensuring batch-to-batch traceability against pharmacopeial monographs.

Quote Request

Request a Quote for Ibrutinib metabolite M34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.